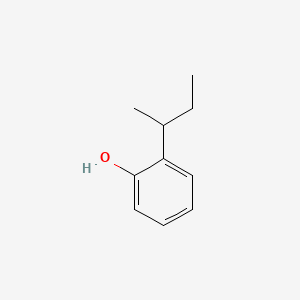

2-sec-Butylphenol

Cat. No. B1202637

Key on ui cas rn:

89-72-5

M. Wt: 150.22 g/mol

InChI Key: NGFPWHGISWUQOI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03933927

Procedure details

In the reaction vessel of Example 1 place 190 parts of phenol and 2.4 parts of granular aluminum. Flush with nitrogen and heat to 180°C. to form aluminum phenoxide. Cool and vent. Add 206 parts of 2,6-di-sec-butylphenol and again seal the vessel. Heat to 275°C. and stir at this temperature for 2 hours. Then pressurized with butene-1 to 1000 psig and stir the reaction mixture under these conditions for an additional 4 hours. Cool and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst. Wash with water until neutral and then distill the reaction mixture to recover o-sec-butylphenol. Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction carried out in the same manner as the foregoing. The net result is that the 2,6-di-sec-butylphenol formed in each reaction is consumed in a subsequent reaction as the donor phenol forming o-sec-butylphenol, thus, avoiding accumulation of 2,6-di-sec-butylphenol and giving higher yields of o-sec-butylphenol.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7](C(CC)C)[C:6]=1[OH:15])([CH2:3][CH3:4])[CH3:2].CCC=C.Cl>>[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:15])([CH2:3][CH3:4])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

275 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir at this temperature for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

again seal the vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the reaction mixture under these conditions for an additional 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash with water until neutral and

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

then distill the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover o-sec-butylphenol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The net result

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed in each reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is consumed in a subsequent reaction as the donor phenol

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |